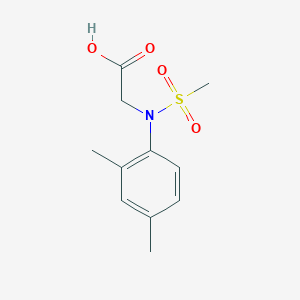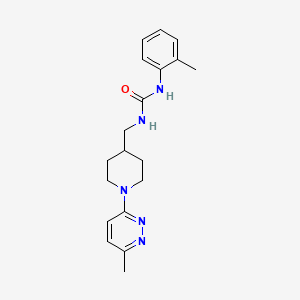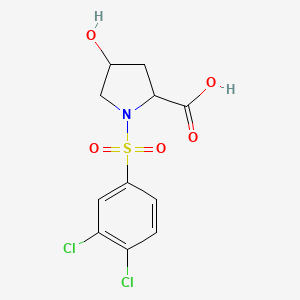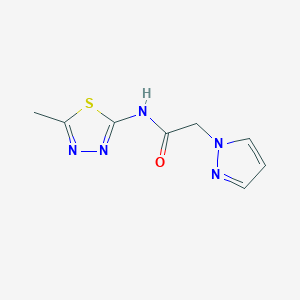
tert-butyl N-(5,5-dimethyl-1-oxohexan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-(5,5-dimethyl-1-oxohexan-3-yl)carbamate” is a chemical compound with the CAS Number: 2172547-51-0 . It has a molecular weight of 243.35 . The IUPAC name for this compound is tert-butyl (5,5-dimethyl-1-oxohexan-3-yl)carbamate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H25NO3/c1-12(2,3)9-10(7-8-15)14-11(16)17-13(4,5)6/h8,10H,7,9H2,1-6H3,(H,14,16) . This code provides a specific representation of the molecular structure of the compound.
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 243.35 .
Scientific Research Applications
Crystal Structure Analysis : The compound has been used in studies involving crystal structures, where it participates in bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond formations (Baillargeon et al., 2017).
Stereoselective Synthesis : It plays a role in the stereoselective synthesis of certain compounds. For instance, an efficient route for the preparation of stereoisomers of this compound was described for synthesizing factor Xa inhibitors (Xin Wang et al., 2017).
Biological Activity Assessment : This compound has been synthesized and tested for antinociceptive and antimicrobial activities, highlighting its potential in pharmacological research (Siutkina et al., 2019).
Synthesis of Biologically Active Compounds : The synthesis methods developed for this compound are significant for producing intermediates in biologically active compounds such as omisertinib (AZD9291), demonstrating its importance in medicinal chemistry (Bingbing Zhao et al., 2017).
Asymmetric Synthesis and Catalysis : The compound has been utilized in asymmetric Mannich reactions, which are pivotal in the synthesis of chiral amino carbonyl compounds (J. Yang et al., 2009).
Diels-Alder Reaction Studies : It has been involved in Diels-Alder reaction studies, contributing to the understanding of this important reaction in organic chemistry (A. Padwa et al., 2003).
Photoredox Catalysis : The compound is used in photoredox-catalyzed amination processes, establishing new pathways for the assembly of a range of compounds under mild conditions (Zhi-Wei Wang et al., 2022).
Natural Product Synthesis : It serves as an intermediate in the synthesis of natural products such as jaspine B, showcasing its role in the field of natural product chemistry (L. Tang et al., 2014).
Chiral Auxiliary Applications : The compound has been used as a chiral auxiliary in various chemical transformations, illustrating its utility in enantioselective synthesis (A. Studer et al., 1995).
Genotoxicity Studies : While not directly involving tert-butyl N-(5,5-dimethyl-1-oxohexan-3-yl)carbamate, studies on related compounds like methyl-tert-butyl ether assess their genotoxic effects, which could be relevant for understanding the safety profile of similar compounds (Colin S. Chen et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(5,5-dimethyl-1-oxohexan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)9-10(7-8-15)14-11(16)17-13(4,5)6/h8,10H,7,9H2,1-6H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVYJCJXBYNYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CC=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2432844.png)



![N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2432850.png)
![(Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2432851.png)
![(E)-ethyl 5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2432852.png)
![N-[1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2432854.png)


![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2432859.png)
![6-Cyano-N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]pyridine-3-carboxamide](/img/structure/B2432862.png)
![1-(2-hydroxyethyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2432864.png)
